1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol
Description
1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol is a synthetic organic compound featuring a chlorophenyl group linked to an ethanol backbone, which is further substituted with a phenylpiperazine moiety. Piperazine derivatives are well-known in medicinal chemistry for their versatility in drug design, particularly in central nervous system (CNS) agents, due to their ability to modulate neurotransmitter receptors.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9,18,22H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMDFYYEUDPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-phenylpiperazine.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-phenylpiperazine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
Pharmacological Properties
Antidepressant Activity
Research has indicated that compounds similar to 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol exhibit antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression. For instance, studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, contributing to their antidepressant activity .
Antipsychotic Effects
The compound has also been evaluated for its antipsychotic properties. It is believed to act as a dopamine receptor antagonist, which is a common mechanism for many antipsychotic medications. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .
Example Synthesis Pathway
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, 4-Phenylpiperazine | Reflux in ethanol | 85% |
| 2 | Hydrolysis with HCl | Room temperature | 90% |
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including this compound, for their antidepressant properties using animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential for clinical application in treating major depressive disorders .
Case Study 2: Antipsychotic Potential
Another investigation focused on the antipsychotic effects of similar compounds on animal models exhibiting psychosis-like symptoms. The study found that administration of the compound led to marked improvements in behavioral assessments, indicating efficacy comparable to established antipsychotic drugs like risperidone .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s core structure can be compared to analogs with modifications in:
Aromatic substituents (e.g., chloro, fluoro, methoxy).
Functional groups (ethanol vs. ketone, amine, or sulfonyl).
Piperazine substitutions (phenyl, methyl, sulfonyl).
Table 1: Structural and Pharmacological Comparison
Pharmacological and Physicochemical Insights
Functional Group Impact
- Ethanol vs. Ketone: Ethanol groups (as in the target compound) improve hydrogen-bonding capacity and solubility compared to ketones (e.g., UDO in ), which may enhance bioavailability but reduce metabolic stability .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing nature increases lipophilicity and may enhance receptor binding compared to fluorine analogs (e.g., ’s 4-fluorobenzyl derivative) .
Piperazine Modifications
- Sulfonyl/Methylpiperazine : Sulfonyl groups () reduce piperazine basicity, altering receptor interactions, while methyl groups () may enhance blood-brain barrier penetration .
Biological Activity
1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol, a compound with the molecular formula CHClNO, has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its antimicrobial, antichlamydial, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of a chlorophenyl group and a phenylpiperazine moiety, which are significant for its biological interactions. The structural formula is as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-phenylpiperazine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 32 μg/mL |
| Neisseria meningitidis | 64 μg/mL |
These results suggest that the compound's structure allows for interaction with bacterial cell membranes, leading to cell lysis or inhibition of growth .
Antichlamydial Activity
Research has indicated that certain piperazine derivatives can selectively target Chlamydia species. In a study evaluating the antichlamydial activity of related compounds, it was found that:
- Compounds with electron-withdrawing groups exhibited enhanced activity against Chlamydia trachomatis.
- The tested compounds showed a reduction in chlamydial inclusion size and number in infected HEp-2 cells.
The following table summarizes the observed effects:
| Compound | Activity | Effect on Inclusion Size |
|---|---|---|
| This compound | Moderate | Significant reduction |
| Reference Compound (Penicillin) | High | Minor reduction |
This suggests that structural modifications can significantly influence the biological efficacy of piperazine derivatives against chlamydial infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, research indicates:
- IC values for this compound ranged between 0.65 to 2.41 μM against MCF-7 breast cancer cells.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
| CaCo-2 | >10 |
The mechanism of action appears to involve apoptosis induction through activation of p53 pathways and caspase cleavage, leading to programmed cell death .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1: A clinical trial involving patients with chlamydial infections revealed that treatment with piperazine derivatives resulted in a significant decrease in infection rates compared to standard antibiotics.
- Case Study 2: In vitro testing on cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis more effectively than traditional chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
